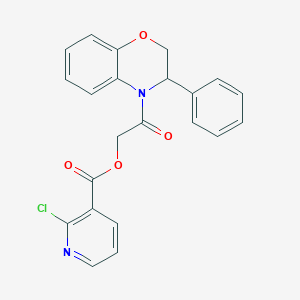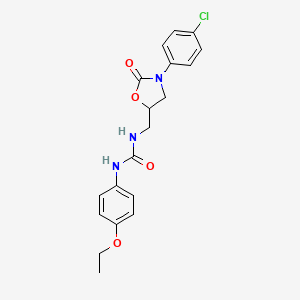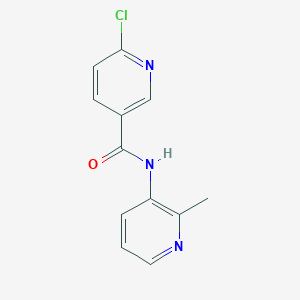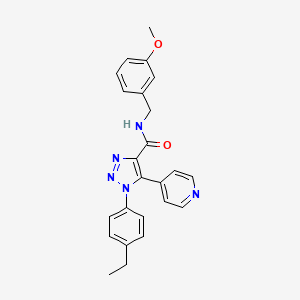![molecular formula C18H25NO4 B2853004 3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 1328849-80-4](/img/structure/B2853004.png)
3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MDMP" and is a member of the spiroketone family. The synthesis of MDMP involves a multi-step reaction process, which results in a white crystalline powder.
Mécanisme D'action
The mechanism of action of MDMP is not fully understood. However, it is believed that MDMP exerts its antibacterial and antifungal properties by inhibiting the growth of bacterial and fungal cells. It is also believed that MDMP exerts its anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
MDMP has been shown to have significant biochemical and physiological effects in scientific research studies. It has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, MDMP has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MDMP in lab experiments is its significant antibacterial and antifungal properties, which make it a potential candidate for the development of novel antibiotics. Additionally, MDMP has been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. However, one limitation of using MDMP in lab experiments is its potential toxicity, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for MDMP research. One direction is to further investigate its antibacterial and antifungal properties to develop novel antibiotics. Another direction is to investigate its anti-inflammatory properties to develop potential treatments for inflammatory diseases such as arthritis and asthma. Additionally, future research could investigate the potential toxicity of MDMP and develop methods to mitigate any potential risks.
Méthodes De Synthèse
The synthesis of MDMP involves a multi-step reaction process, which starts with the reaction between 4-methoxyphenylacetic acid and 1,5-dioxaspiro[5.5]undecane. This reaction results in the formation of 4-methoxyphenyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one. The final step involves the reaction between the intermediate and acetic anhydride, which results in the formation of MDMP.
Applications De Recherche Scientifique
MDMP has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics. Additionally, MDMP has been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-16-6-3-15(4-7-16)5-8-17(20)19-11-9-18(10-12-19)22-13-2-14-23-18/h3-4,6-7H,2,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLYIGADJVPAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2852924.png)








![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852940.png)

